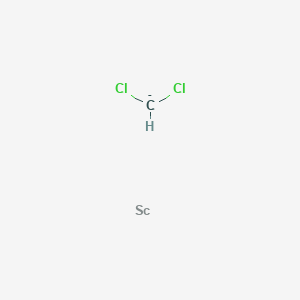

Dichloromethane;scandium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

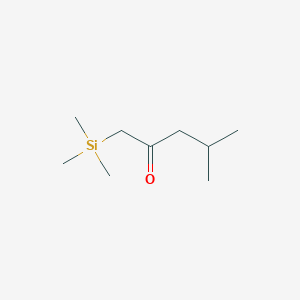

Dichloromethane: It is widely used as a solvent in various industrial applications due to its ability to dissolve a wide range of organic compounds . Scandium is a rare earth metal that is often found in nature alongside yttrium and lanthanides. It is highly valued for its applications in electronics, laser research, and metallurgy .

Métodos De Preparación

Dichloromethane: is typically produced by the chlorination of methane. This process involves the reaction of methane with chlorine gas at high temperatures, resulting in the formation of dichloromethane along with other chlorinated methane derivatives .

Scandium: is usually extracted from ores such as thortveitite, euxenite, and gadolinite. The extraction process often involves solvent extraction techniques, where scandium is separated from other rare earth elements using selective organic reagents .

Análisis De Reacciones Químicas

Dichloromethane: undergoes various chemical reactions, including:

Oxidation: Dichloromethane can be oxidized to form carbon dioxide and hydrogen chloride.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Hydrolysis: Dichloromethane can be hydrolyzed in the presence of water to form methanol and hydrogen chloride.

Scandium: participates in several types of reactions, such as:

Complexation: Scandium forms complexes with various ligands, which is useful in catalysis and material science.

Redox Reactions: Scandium can undergo redox reactions, where it changes its oxidation state.

Aplicaciones Científicas De Investigación

Dichloromethane: is extensively used as a solvent in chemical research, particularly in the extraction and purification of organic compounds. It is also used in the pharmaceutical industry for drug formulation and in the production of polymers and resins .

Scandium: has numerous applications in scientific research, including:

Laser Research: High-purity scandium oxides are used in laser research due to their unique optical properties.

Electronics: Scandium is used in the production of high-performance electronic devices.

Metallurgy: Scandium is added to aluminum alloys to improve their strength and durability.

Mecanismo De Acción

Dichloromethane: acts primarily as a solvent, dissolving various organic compounds by disrupting intermolecular forces. Its volatility also makes it useful in processes where rapid evaporation is required .

Scandium: exerts its effects through its ability to form stable complexes with various ligands. These complexes can act as catalysts in chemical reactions, facilitating the transformation of reactants into products .

Comparación Con Compuestos Similares

Dichloromethane: is similar to other chlorinated solvents such as chloroform and carbon tetrachloride. it is less toxic and has a lower boiling point, making it more suitable for certain applications .

Scandium: is often compared to other rare earth metals like yttrium and lanthanides. Its unique properties, such as its ability to form stable complexes and its high melting point, make it particularly valuable in specialized applications .

Propiedades

Número CAS |

102835-08-5 |

|---|---|

Fórmula molecular |

CHCl2Sc- |

Peso molecular |

128.88 g/mol |

Nombre IUPAC |

dichloromethane;scandium |

InChI |

InChI=1S/CHCl2.Sc/c2-1-3;/h1H;/q-1; |

Clave InChI |

CJHHHCREFPOZRV-UHFFFAOYSA-N |

SMILES canónico |

[CH-](Cl)Cl.[Sc] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

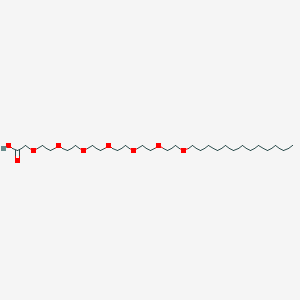

![2,2'-[Dodecane-1,2-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14342777.png)